12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Overview
Description
“12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one” is a complex organic compound featuring multiple functional groups, including a thia-oxa-diazatricyclic core, phenyl groups, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” likely involves multiple steps, including the formation of the tricyclic core, introduction of the phenyl and sulfanyl groups, and final functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.
Substitution Reactions: Introduction of phenyl groups via electrophilic aromatic substitution.
Sulfur Incorporation: Introduction of the sulfanyl group using thiol reagents under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
“12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate, particularly if it exhibits activity against specific molecular targets or pathways.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol: Similar structure with an alcohol group instead of a carbonyl group.
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-sulfone: Similar structure with a sulfone group instead of a sulfanyl group.
Uniqueness
The uniqueness of “12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” lies in its combination of functional groups and tricyclic core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S2/c1-17-9-11-19(12-10-17)28-24(29)22-20-15-26(2,3)30-16-21(20)32-23(22)27-25(28)31-14-13-18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDNCFFFJDKYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CC(OC5)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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